molecular formula C7H17ClN2O B12847463 (S)-1-Morpholinopropan-2-amine hydrochloride

(S)-1-Morpholinopropan-2-amine hydrochloride

Cat. No.: B12847463
M. Wt: 180.67 g/mol
InChI Key: RCNXLEBXTHGOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Morpholinopropan-2-amine hydrochloride: Blasticidin S , is a nucleoside antibiotic derived from Streptomyces griseochromogenes. It specifically inhibits protein synthesis by interfering with peptide bond formation in both prokaryotic and eukaryotic organisms. Blasticidin S is commonly used for selecting transfected cells carrying the bsr or BSD resistance genes. Its rapid and potent action leads to cell death even at low antibiotic concentrations .

Preparation Methods

Synthetic Routes:: Blasticidin S can be synthesized through various routes. One common method involves coupling the nucleoside base (adenine) with a peptidyl moiety. The hydrochloride salt form is typically used for stability and solubility.

Reaction Conditions:: The specific synthetic conditions may vary, but the overall process involves coupling the nucleoside and peptidyl components. Detailed reaction conditions are available in the literature.

Industrial Production:: Industrial-scale production of Blasticidin S involves fermentation of Streptomyces griseochromogenes cultures, followed by extraction and purification.

Chemical Reactions Analysis

Blasticidin S undergoes several types of reactions:

    Peptide Bond Formation Inhibition: Its primary mode of action involves disrupting peptide bond formation during translation.

    Common Reagents and Conditions: Blasticidin S is stable under physiological pH and temperature conditions.

    Major Products: The major product is the active form of Blasticidin S, which inhibits protein synthesis.

Scientific Research Applications

Chemistry::

    Cell Line Selection: Blasticidin S is widely used to select transfected cells expressing the or genes.

    Protein Synthesis Studies: Researchers employ Blasticidin S to investigate translation mechanisms.

Biology::

    Gene Expression Studies: Blasticidin S aids in studying gene expression and protein synthesis.

    Cell Viability Assays: Its rapid cytotoxic effect makes it valuable for assessing cell viability.

Medicine::

    Antibiotic Research: Blasticidin S contributes to understanding bacterial protein synthesis and antibiotic resistance.

Industry::

    Bioproduction: Blasticidin S is used in bioprocesses for protein production.

Mechanism of Action

Blasticidin S interferes with the release factor-induced hydrolysis of peptidyl-tRNA, preventing peptide bond formation. It selectively targets ribosomes, disrupting protein synthesis.

Comparison with Similar Compounds

Blasticidin S stands out due to its rapid action and low effective concentration. Similar compounds include other nucleoside antibiotics like Propranolol (used as a β-adrenergic receptor antagonist) and Nystatin (an antifungal agent) .

Remember, Blasticidin S plays a crucial role in cell biology research and drug development

Properties

Molecular Formula

C7H17ClN2O

Molecular Weight

180.67 g/mol

IUPAC Name

1-morpholin-4-ylpropan-2-amine;hydrochloride

InChI

InChI=1S/C7H16N2O.ClH/c1-7(8)6-9-2-4-10-5-3-9;/h7H,2-6,8H2,1H3;1H

InChI Key

RCNXLEBXTHGOQC-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCOCC1)N.Cl

Origin of Product

United States

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